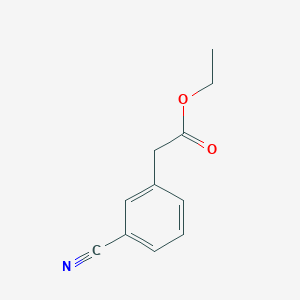

Ethyl 2-(3-cyanophenyl)acetate

説明

Significance as an Advanced Organic Intermediate

The importance of Ethyl 2-(3-cyanophenyl)acetate lies in its role as an advanced organic intermediate. Organic intermediates are compounds that are themselves products of a reaction but are used as starting materials for the synthesis of other substances. The presence of both the nitrile (C≡N) and ester (-COOCH₂CH₃) functionalities allows for a diverse range of chemical transformations. pressbooks.pub For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. libretexts.orglibretexts.org The ester group can undergo hydrolysis, amidation, or be used in Claisen condensations. This dual reactivity makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Evolution of Synthetic Strategies for Aryl Acetate (B1210297) Derivatives

The synthesis of aryl acetate derivatives, a class to which this compound belongs, has evolved significantly over the years. Traditional methods often involved multi-step processes with harsh reaction conditions. However, modern synthetic chemistry has seen the development of more efficient and selective methods. nih.gov

One notable advancement is the use of transition metal-catalyzed cross-coupling reactions. organic-chemistry.org These reactions allow for the direct formation of carbon-carbon bonds, providing a more streamlined approach to synthesizing complex aryl acetates. For example, palladium-catalyzed reactions have been successfully employed for the α-arylation of esters. organic-chemistry.org Another innovative strategy involves the carbonylation of aryl methyl ethers, offering a novel route to aryl acetates. nih.gov Research into the use of copper-mediated cross-coupling reactions has also shown promise for the synthesis of functionalized aryl acetates under mild conditions. d-nb.info These modern strategies often offer higher yields, greater functional group tolerance, and improved stereoselectivity compared to older methods. researchgate.net

Position within Functionalized Nitrile and Ester Compound Classes

This compound is a member of two important classes of organic compounds: functionalized nitriles and esters.

Nitriles: The nitrile group is characterized by a carbon-nitrogen triple bond. This functional group is highly polar and imparts specific physicochemical properties to the molecule. libretexts.org Nitriles are valuable in organic synthesis because they can be readily converted into other functional groups such as carboxylic acids, amines, and ketones. libretexts.org The presence of the cyano group in this compound makes it a useful building block for introducing nitrogen-containing moieties into a target molecule.

Esters: Esters contain a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon atom. pressbooks.pub They are commonly found in natural products and are responsible for the characteristic odors of many fruits and flowers. In chemical synthesis, esters are versatile intermediates that can undergo a variety of nucleophilic acyl substitution reactions. pressbooks.pub The ethyl ester portion of this compound provides a handle for further molecular elaboration.

The combination of both a nitrile and an ester group within the same molecule, as seen in this compound, creates a bifunctional compound with a rich and diverse reactivity profile, making it a valuable tool for synthetic chemists. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 210113-91-0 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₁NO₂ | chemscene.com |

| Molecular Weight | 189.21 g/mol | chemscene.com |

| Melting Point | 45-50 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| SMILES | O=C(OCC)CC1=CC=CC(C#N)=C1 | chemscene.com |

| InChI Key | TVYAQKQOSLTGQB-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(3-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYAQKQOSLTGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458307 | |

| Record name | Ethyl 2-(3-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210113-91-0 | |

| Record name | Ethyl 2-(3-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Ethyl 2-(3-cyanophenyl)acetate

Direct synthesis methods involve constructing the molecule from precursors that already contain the key phenyl and acetate (B1210297) frameworks. These methods are often straightforward and rely on well-established chemical transformations such as esterification and cyanation.

One of the most direct routes to this compound is through the esterification of its corresponding carboxylic acid precursor, 3-cyanophenylacetic acid. The Fischer esterification method is a common and effective technique for this transformation. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol, with a strong mineral acid like sulfuric acid serving as the catalyst. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol. Subsequent elimination of water yields the desired ester. This method is a cornerstone of organic synthesis for preparing esters from carboxylic acids and alcohols. wikipedia.org

An alternative approach involves introducing the cyano group onto a pre-existing ethyl phenylacetate (B1230308) scaffold. This multi-step process typically begins with the nitration of ethyl phenylacetate to introduce a nitro group at the meta position of the phenyl ring. The resulting ethyl 2-(3-nitrophenyl)acetate is then subjected to reduction to convert the nitro group into an amino group, yielding ethyl 2-(3-aminophenyl)acetate.

The final and crucial step is the conversion of the amino group to a cyano group via the Sandmeyer reaction. This classic transformation involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent reaction of this intermediate with a cyanide salt, typically copper(I) cyanide, replaces the diazonium group with a cyano group to furnish this compound. nih.gov

Knoevenagel Condensation and Related Approaches

While not a direct method for synthesizing this compound itself, the Knoevenagel condensation is a fundamentally important reaction for its parent compound, ethyl cyanoacetate (B8463686). wikipedia.org This reaction exemplifies the reactivity of the active methylene (B1212753) group adjacent to both the nitrile and the ester functionalities in cyanoacetate derivatives. The condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst to form a new carbon-carbon double bond. aston.ac.uk The resulting products, typically α,β-unsaturated cyanoacrylates, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgnih.govscielo.org.mxnih.gov

A wide array of catalysts has been developed to improve the efficiency and environmental friendliness of the Knoevenagel condensation. These systems range from simple organic bases to complex heterogeneous and ionic liquid-based catalysts. Research has demonstrated that the choice of catalyst significantly impacts reaction rates and yields.

Key catalytic systems include:

Organic Bases: Traditional catalysts include weak bases like piperidine (B6355638) and L-proline. aston.ac.ukscielo.org.mx

Ionic Liquids (ILs): Room temperature ionic liquids (RTILs) have been employed both as catalysts and environmentally benign solvents. aston.ac.uk Specific examples include N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) used as a promoter for 1,4-diazabicyclo[2.2.2]octane (DABCO), and DBU-based hydroxyl ionic liquids. rsc.orgdocumentsdelivered.comresearchgate.netresearchgate.net

Phosphines: Triphenylphosphine (TPP) has been shown to be an efficient catalyst for mild, solvent-free Knoevenagel condensations, with reaction rates enhanced by microwave irradiation. organic-chemistry.org

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid catalysts have been developed. These include elemental copper, copper-magnesium-aluminum layered double hydroxides (Cu─Mg─Al LDH), and magnetic nanoparticles functionalized with catalytic groups. researchgate.netresearchgate.net

The following table summarizes various catalytic systems used in Knoevenagel condensations with ethyl cyanoacetate.

| Catalyst System | Substrates | Conditions | Yield | Reference(s) |

| Triphenylphosphine (TPP) | Aldehydes, Ethyl Cyanoacetate | Solvent-free, Microwave | Excellent | organic-chemistry.org |

| DABCO / [HyEtPy]Cl (Ionic Liquid) | Aldehydes, Ethyl Cyanoacetate | Aqueous system | Good to Excellent | rsc.orgdocumentsdelivered.comresearchgate.net |

| Cu─Mg─Al LDH | Aromatic Aldehydes, Methylene Compounds | Ethanol, 80 °C | >90% (recyclable) | researchgate.net |

| Fe3O4@SiO2-DBU (Magnetic Nanoparticle) | Aldehydes, Ethyl Cyanoacetate | Not specified | High (recyclable) | researchgate.net |

| [HyEtDBU]Br (Ionic Liquid) | Aromatic Aldehydes, Ethyl Cyanoacetate | Water | 92-99% | researchgate.net |

| Diisopropylethylammonium acetate (DIPEAc) | Aldehydes, Ethyl Cyanoacetate | Not specified | High | scielo.org.mx |

The choice of solvent plays a critical role in the outcome of Knoevenagel condensations. The solvent can influence reaction kinetics and selectivity by affecting the solubility of reactants and stabilizing intermediates. researchgate.net

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) have been shown to be highly effective, leading to high conversion rates and 100% selectivity in very short reaction times. researchgate.net

Protic Polar Solvents: In contrast, protic solvents such as methanol (B129727) can slow down the reaction, resulting in poor conversion and selectivity. researchgate.net

Nonpolar Solvents: Nonpolar solvents like toluene (B28343) are viable but generally result in longer reaction times compared to aprotic polar solvents. researchgate.net

Green Solvents and Solvent-Free Conditions: Significant efforts have been made to develop more environmentally friendly protocols. This includes the use of water or ionic liquids as the reaction medium, which can also facilitate catalyst recycling. rsc.orgtandfonline.com Furthermore, solvent-free conditions, often coupled with microwave irradiation, offer a clean and efficient alternative that minimizes waste. organic-chemistry.orgresearchgate.net

The table below outlines the general effects of different solvent classes on the Knoevenagel condensation.

| Solvent Type | Examples | General Effect on Reaction | Reference(s) |

| Aprotic Polar | DMF, Acetonitrile | Fast reaction, high conversion and selectivity | researchgate.net |

| Protic Polar | Methanol, Ethanol | Slow reaction, poor conversion and selectivity | researchgate.net |

| Nonpolar | Toluene, Diethyl Ether | Slower reaction than aprotic polar solvents | researchgate.net |

| "Green" Solvents | Water, Ionic Liquids | Eco-friendly, can promote high yields and catalyst reuse | aston.ac.ukrsc.orgtandfonline.com |

Palladium-Catalyzed Cross-Coupling Protocols

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, among which palladium-catalyzed cross-coupling reactions are preeminent. A plausible and efficient route for the synthesis of this compound is the palladium-catalyzed cyanation of an aryl halide precursor, such as ethyl 2-(3-bromophenyl)acetate. nih.gov

This reaction involves the coupling of the aryl bromide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 2-(3-bromophenyl)acetate substrate, forming a Pd(II) intermediate. organic-chemistry.org

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center, displacing the halide.

Reductive Elimination: The final step involves the formation of the new carbon-cyanide bond and the regeneration of the active Pd(0) catalyst, which can then enter another catalytic cycle. organic-chemistry.org

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst. nih.gov However, the development of specialized ligands and precatalysts, such as palladacycles, has led to highly reproducible and efficient protocols that tolerate a wide range of functional groups. nih.gov This method provides a robust and direct pathway to introduce the cyano group onto the aromatic ring of the phenylacetate structure.

Radical Cleavage Reactions and Metal-Free Synthesis

Radical-mediated C-C bond cleavage has emerged as a powerful strategy for the synthesis of complex molecules, including those containing nitrile groups. thieme-connect.com These reactions often proceed under mild conditions and can offer unique synthetic pathways that are complementary to traditional ionic reactions. researchgate.net One approach involves the generation of an iminyl radical from a cycloketone oxime derivative, which then triggers a C-C bond cleavage to produce a distal cyano-substituted alkyl radical. thieme-connect.com This radical can then be functionalized in various ways.

While a direct application to the synthesis of this compound via C-C bond cleavage of a larger precursor is not prominently documented, the principles of this methodology could be applied in a retrosynthetic sense. For instance, a more complex molecule containing the 3-cyanophenylacetate core could potentially be synthesized and then a specific C-C bond cleaved under radical conditions to yield the desired product. Recent advancements have focused on the development of photoredox catalysis to initiate these radical processes under visible light, further enhancing their appeal from a green chemistry perspective. acs.org

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry. acs.orgnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.orgnih.gov

Key green chemistry metrics used to evaluate the sustainability of a synthetic process include Atom Economy, Process Mass Intensity (PMI), and E-Factor. ctfassets.netmdpi.com Atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Transition metal-catalyzed reactions, due to their high efficiency and selectivity, often exhibit high atom economy. ctfassets.net PMI and E-Factor are metrics that quantify the amount of waste generated relative to the amount of product. ctfassets.net

In the context of synthesizing this compound, applying green chemistry principles would involve:

Catalysis: Utilizing catalytic amounts of transition metals instead of stoichiometric reagents to minimize waste. ctfassets.net

Safer Solvents: Selecting solvents with a lower environmental impact, or exploring solvent-free reaction conditions. acs.org

Energy Efficiency: Designing processes that can be run at lower temperatures and pressures. acs.org

Renewable Feedstocks: Where possible, utilizing starting materials derived from renewable resources.

The palladium-catalyzed cyanation using ethyl cyanoacetate as the cyanide source is an example of a step towards a greener synthesis, as it potentially avoids the use of more toxic and hazardous cyanide reagents. nih.gov

Table 3: Green Chemistry Metrics

| Metric | Description | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | As low as possible |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

A detailed ¹H NMR spectral analysis of Ethyl 2-(3-cyanophenyl)acetate would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration values corresponding to the number of protons. Specific chemical shifts (δ) and coupling constants (J) would be essential for the complete assignment of all proton signals. However, experimental ¹H NMR data for this specific compound is not available in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. An analysis of the ¹³C NMR spectrum of this compound would reveal the number of unique carbon environments and their chemical shifts, which are indicative of the type of carbon atom (e.g., alkyl, aromatic, carbonyl, nitrile). Specific chemical shift assignments for each carbon atom are not available from the conducted searches.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms in a molecule. A detailed analysis of these spectra for this compound would confirm the bonding framework by showing correlations between protons and protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC). This experimental data is not available in the searched scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

Vibrational Mode Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include the C≡N stretch of the nitrile group, the C=O stretch of the ester, C-O stretches, aromatic C=C stretching, and C-H stretching vibrations. A precise analysis requires an experimental spectrum, which is not available.

Electronic Transition Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions, primarily associated with the aromatic ring and the carbonyl group. Quantitative data such as molar absorptivity (ε) would also be determined from the spectrum. Specific experimental UV-Vis data for this compound could not be located.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₁H₁₁NO₂), HRMS is used to confirm its specific atomic constitution. The technique can differentiate the true elemental composition from other potential isobaric interferences.

When analyzed by HRMS, a molecule is ionized, often by adding a proton to form a pseudomolecular ion [M+H]⁺. The instrument then measures the m/z of this ion with high precision. The experimentally determined mass is compared against the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 1: Theoretical HRMS Data for this compound This table presents the calculated exact mass for the primary molecular ion adducts of this compound, which would be compared against experimental values in an HRMS analysis.

| Ion Formula | Adduct Type | Calculated Exact Mass (m/z) |

| [C₁₁H₁₂NO₂]⁺ | [M+H]⁺ | 190.0863 |

| [C₁₁H₁₁NNaO₂]⁺ | [M+Na]⁺ | 212.0682 |

| [C₁₁H₁₁NKO₂]⁺ | [M+K]⁺ | 228.0421 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and moderately non-polar molecules without causing significant fragmentation. This method allows for the gentle transfer of ions from solution into the gas phase, making it ideal for detecting the intact molecular ion of a compound like this compound.

In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). The resulting spectrum primarily displays the peak corresponding to the molecular ion, providing a clear determination of the compound's molecular weight.

Table 2: Expected Molecular Ions in ESI-MS of this compound This table shows the expected mass-to-charge ratios for common molecular ions of this compound observed in ESI-MS.

| Ion Species | Description | Expected m/z (Nominal Mass) |

| [M+H]⁺ | Protonated Molecule | 190 |

| [M+Na]⁺ | Sodium Adduct | 212 |

| [M+K]⁺ | Potassium Adduct | 228 |

Solid-State Structural Analysis

Solid-state analysis techniques are crucial for understanding the three-dimensional arrangement of molecules in a crystalline material. This information governs many of the bulk properties of the substance.

Single Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound at an atomic level. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

For this compound, a successful SC-XRD analysis would require growing a suitable single crystal. The analysis would yield the exact coordinates of each atom in the molecule, defining bond lengths, bond angles, and torsional angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonds or π-stacking, which dictate how the molecules pack together in the solid state. This comprehensive structural data is fundamental for structure-property relationship studies.

Table 3: Crystallographic Parameters Determined by SC-XRD This table lists the key parameters that would be obtained from a successful single crystal X-ray diffraction analysis of this compound. The values are placeholders to illustrate the type of data generated.

| Parameter | Description | Example Data |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Dimensions of the unit cell. | a = 10.1, b = 5.4, c = 15.2 |

| α, β, γ (°) | Angles of the unit cell. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 815 |

| Z | Number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.25 g/cm³ |

Computational Chemistry and Theoretical Modeling4.1. Density Functional Theory Dft Studies4.1.1. Geometry Optimization and Electronic Structure Calculations4.1.2. Frontier Molecular Orbital Fmo Analysis4.1.3. Prediction of Spectroscopic Parameters E.g., Nmr, Ir 4.1.4. Time Dependent Density Functional Theory Td Dft for Electronic Transitions4.2. Semi Empirical Methods for Molecular Conformation and Reactivity4.3. Molecular Dynamics Simulations for Conformational Landscapes

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and minimizing extensive experimental testing. mdpi.com A QSAR model is developed by calculating molecular descriptors that quantify various physicochemical properties—such as steric, electronic, hydrophobic, and topological features—and correlating them with measured biological activity using statistical methods. jocpr.com

While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the methodology can be applied to a series of its derivatives to explore their potential as therapeutic agents. For a hypothetical series of cyanophenylacetate analogs, a QSAR study would involve synthesizing or computationally generating congeners with varied substituents on the phenyl ring or ester group. The biological activity of these compounds against a specific target, for instance, an enzyme or receptor, would be determined experimentally.

The process would follow these key steps:

Data Set Preparation: A series of this compound derivatives with known biological activities (e.g., IC₅₀ values) would be selected as the training set to build the model and a separate test set to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment), and spatial descriptors (e.g., molecular surface area).

Model Development: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create a mathematical equation linking the most relevant descriptors to the biological activity.

Model Validation: The model's statistical significance and predictive ability are assessed using metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for the external test set. nih.gov

For instance, in studies on structurally related phenoxyacetamide derivatives, QSAR models have successfully identified key structural features required for activity as monoamine oxidase (MAO) inhibitors. researchgate.net Such models reveal whether bulky groups, electron-withdrawing groups, or specific hydrogen bonding patterns enhance or diminish the desired biological effect. A similar approach for this compound derivatives could guide the synthesis of more potent and selective compounds.

Table 1: Example of a Hypothetical 3D-QSAR Model for Cyanophenylacetate Derivatives

| Model Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.88 | Shows a strong correlation between descriptors and activity for the training set. |

| pred_r² (Test set r²) | 0.75 | Demonstrates good predictive power for an external set of compounds. |

| Steric Field Contribution | 60% | Suggests that the size and shape of substituents are the dominant factors for activity. |

| Electrostatic Field Contribution | 40% | Indicates that electronic properties (charge distribution) also play a significant role. |

This hypothetical model suggests that for this class of compounds, steric factors are more critical than electrostatic ones in determining biological activity. Contour maps generated from such a 3D-QSAR model would visualize regions where bulky or electropositive/negative substituents are favored or disfavored, providing a clear roadmap for structural modification.

Theoretical Investigations into Reaction Mechanisms

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions at the molecular level. These methods allow for the mapping of reaction pathways, characterization of transition states and intermediates, and calculation of activation energies, thereby explaining experimental outcomes and predicting reactivity. rsc.org

For this compound, theoretical investigations can elucidate the mechanisms of its synthesis and subsequent chemical transformations. For example, the common synthesis of phenylacetate (B1230308) derivatives involves the reaction of a substituted phenylacetonitrile. DFT calculations could be employed to model the reaction steps, such as the hydrolysis of the nitrile group or the esterification process, to identify the rate-determining step and optimize reaction conditions.

A theoretical investigation into a reaction involving this compound, for instance, its functionalization via electrophilic aromatic substitution, would proceed as follows:

Reactant and Product Optimization: The ground-state geometries of the reactants, products, and any intermediates are computationally optimized to find their lowest energy structures.

Transition State Searching: The transition state structure for each proposed elementary step is located on the potential energy surface. This is a first-order saddle point connecting reactants and products.

Energy Calculation: The energies of all stationary points (reactants, intermediates, transition states, products) are calculated to determine the activation barriers (ΔG‡) and reaction energies (ΔGᵣₓₙ).

Pathway Analysis: By comparing the activation barriers of competing pathways, the most likely reaction mechanism is determined.

Such computational studies provide a detailed, step-by-step understanding of the reaction, complementing experimental work and enabling a more rational design of synthetic routes and catalysts.

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials at ground state. |

| 2 | Transition State 1 (TS1) | +22.5 | Activation barrier for the formation of an intermediate. |

| 3 | Intermediate | -5.2 | A stable species formed after the first step. |

| 4 | Transition State 2 (TS2) | +15.8 | Activation barrier for the conversion of the intermediate to the product. |

| 5 | Products | -18.0 | Final products at ground state. |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

Ethyl 2-(3-cyanophenyl)acetate serves as a versatile building block in organic synthesis due to the presence of its distinct functional groups: the nitrile, the ester, and the α-carbon adjacent to the phenyl ring. These sites offer multiple avenues for chemical modification, allowing for the construction of complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide. The α-carbon is activated by both the phenyl ring and the ester group, making it susceptible to deprotonation and subsequent reaction with various electrophiles. This trifecta of reactivity allows chemists to use the molecule as a foundational component for constructing polyfunctional molecules, including heterocyclic scaffolds significant in medicinal chemistry. researchgate.netrsc.orgresearchgate.net The development of synthetic routes using such versatile intermediates is crucial for creating novel compounds for various applications. researchgate.netasischem.com

Synthesis of Pharmaceutical Scaffolds and Bioactive Molecules

The structural framework of this compound is a valuable starting point for the synthesis of various heterocyclic systems that form the core of many pharmaceutical agents. Its ability to participate in cyclization reactions makes it a key intermediate in the production of diverse bioactive molecules.

The cyano group on the phenyl ring of this compound allows it to serve as a precursor for benzamidine (B55565) derivatives. The conversion of a benzonitrile (B105546) (a compound containing a -C₆H₄-CN group) to a benzamidine is a well-established transformation in organic chemistry, often achieved through the Pinner reaction or related methods. Typically, the nitrile is treated with an alcohol and a strong acid (like HCl) to form an imidate salt, which is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. chemicalbook.com

Alternative methods include the reaction of benzonitrile with ammonium (B1175870) chloride and ammonia at high temperatures and pressures or a two-step process involving the formation of a benzamidoxime (B57231) intermediate followed by catalytic hydrogenation. chemicalbook.comgoogle.compatsnap.com Benzamidine moieties are important pharmacophores found in a variety of therapeutic agents, notably as inhibitors of enzymes such as serine proteases.

Table 1: Synthetic Routes from Benzonitriles to Benzamidines

| Starting Material | Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| Benzonitrile | 1. Alcohol, HCl 2. Ammonia | Imidate Salt | Benzamidine |

| Benzonitrile | Ammonium Chloride, Ammonia | - | Benzamidine Hydrochloride |

The reactive nature of the cyanoacetate (B8463686) portion of the molecule makes it a suitable starting material for building heterocyclic rings like thiazoles and indoles.

Thiazole (B1198619) Derivatives: The synthesis of thiazole rings often involves the reaction of a compound containing an active methylene (B1212753) group with a source of sulfur and nitrogen. In reactions analogous to the Hantzsch thiazole synthesis, the active methylene group of a cyanoacetate derivative can react with α-haloketones and a thioamide or thiourea. nih.govbepls.com The resulting thiazole derivatives are prevalent scaffolds in medicinal chemistry, found in drugs with antifungal, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.com The synthesis can be stereoselective, yielding specific isomers with defined biological activities. nih.gov

Indole (B1671886) Derivatives: this compound can be utilized in the construction of indole scaffolds, which are central to numerous natural products and pharmaceuticals. researchgate.net A common strategy involves the reaction of a related precursor, ethyl cyanoacetate, with an ortho-substituted nitroarene (e.g., 4-chloro-3-nitrobenzotrifluoride) in a nucleophilic aromatic substitution (SNAr) reaction. The resulting adduct can then undergo a reductive cyclization, typically via catalytic hydrogenation, to form the indole ring system. nih.gov This method provides a direct route to functionalized indoles, which can be further elaborated into more complex target molecules. nih.govnih.gov

In modern drug discovery, there is a significant emphasis on creating libraries of three-dimensional (3D) molecules to explore new areas of chemical space and identify novel bioactive agents. nih.govwhiterose.ac.uk this compound is an excellent starting material for generating such molecular diversity. Its functional handles allow for systematic modification and the introduction of various pharmacophoric features.

The synthesis of diverse heterocyclic scaffolds is a cornerstone of medicinal chemistry. nih.gov By leveraging the reactivity of the nitrile, ester, and active methylene groups, this compound can be used in diversity-oriented synthesis (DOS) pathways to produce collections of spirocyclic and bicyclic compounds. nih.govwhiterose.ac.uk These complex scaffolds are valuable in fragment-based drug discovery and for developing chemical probes to investigate biological pathways. The development of novel scaffolds based on such versatile starting materials is crucial for identifying new antimicrobial agents and other therapeutics. researchgate.net

Development of Specialized Acylation Reagents and Catalysts

The development of novel acylation reagents and catalysts is crucial for the efficient synthesis of esters and amides, which are fundamental linkages in a vast array of organic molecules. While direct research on the conversion of this compound into specialized acylation reagents is not prominent, its chemical structure suggests potential pathways for such transformations.

The ester functionality of this compound could, in principle, be activated to create a more reactive acylating agent. For instance, conversion to an acyl halide or an activated ester would enhance its electrophilicity, making it a more potent reagent for the acylation of alcohols and amines.

Furthermore, the molecule could serve as a scaffold for the development of novel catalysts. The cyanophenyl moiety offers a site for the introduction of catalytically active groups. For example, the nitrile group could be reduced to an amine, which could then be functionalized to create a chiral ligand for asymmetric catalysis or a basic site to catalyze acylation reactions. The development of such catalysts would be a novel application of this versatile starting material.

Enantioselective Transformations Using Chiral Derivatives

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govepfl.ch While this compound is itself achiral, it can be transformed into chiral derivatives that can participate in or catalyze enantioselective reactions.

One potential strategy involves the introduction of a chiral center at the carbon atom alpha to the ester group. This could be achieved through asymmetric deprotonation with a chiral base followed by reaction with an electrophile. The resulting chiral ester could then be used as a building block in the synthesis of more complex enantiomerically pure molecules.

Alternatively, the cyanophenyl ring could be functionalized with a chiral auxiliary or a chiral catalytic moiety. For instance, the nitrile group could be converted to an amino group, which could then be used to synthesize a chiral ligand for a transition metal catalyst. Such a catalyst could then be employed in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The development of chiral catalysts derived from this compound represents an exciting avenue for future research in asymmetric synthesis. nih.gov

Table 3: Potential Strategies for Enantioselective Transformations

| Strategy | Description | Potential Application |

| Asymmetric Alkylation | Introduction of a chiral center alpha to the ester group using a chiral auxiliary or catalyst. | Synthesis of chiral carboxylic acid derivatives. |

| Chiral Ligand Synthesis | Functionalization of the cyanophenyl ring to create a chiral ligand for a metal catalyst. | Use in a wide range of asymmetric catalytic reactions. |

| Chiral Catalyst Derivatization | Incorporation of the entire molecule as a scaffold into a larger chiral catalyst. | Asymmetric acylation or other transformations. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. Future research concerning Ethyl 2-(3-cyanophenyl)acetate and related arylacetonitriles is increasingly focused on environmentally benign approaches that maximize efficiency while minimizing waste and the use of hazardous materials.

Biocatalytic Approaches: One of the most promising avenues is the use of biocatalysts, particularly nitrilases. These enzymes can hydrolyze nitriles to their corresponding carboxylic acids under mild conditions, offering a green alternative to traditional chemical hydrolysis. Arylacetonitrilases, which show specificity for arylacetonitriles, are of particular interest for their potential in the enantioselective synthesis of valuable aryl acetic acid derivatives researchgate.netnih.gov. The application of these enzymes could lead to more sustainable pathways for producing derivatives of this compound.

Green Chemistry Techniques: The principles of green chemistry are being actively applied to the synthesis of arylacetonitriles. nih.gov This includes the use of:

Microwave Irradiation: This technique can significantly reduce reaction times and improve yields in reactions such as the Knoevenagel condensation. organic-chemistry.orgchemijournal.com

Ultrasonication: Sonication can enhance reaction rates and efficiency in various chemical transformations. encyclopedia.pub

Solvent-Free Reactions: Conducting reactions in the absence of solvents, for instance by grinding reactants together, minimizes waste and environmental impact. A rapid, solvent-free green synthesis of 4,6-diaryl-3-cyanopyridin-2(1H)-ones from ethyl cyanoacetate (B8463686) and 1,3-disubstitutedprop-2-en-1-one has been reported with high yield and purity ijsrch.com.

These green synthetic approaches are summarized in the table below:

| Green Synthesis Technique | Advantages | Potential Application for this compound |

| Biocatalysis (Nitrilases) | High specificity, enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Enantioselective synthesis of chiral derivatives. |

| Microwave Irradiation | Reduced reaction times, increased yields, cleaner reactions. organic-chemistry.orgchemijournal.com | Acceleration of condensation and substitution reactions. |

| Ultrasonication | Enhanced reaction rates, improved efficiency. encyclopedia.pub | Facilitating reactions involving solid reagents. |

| Solvent-Free Grinding | Minimizes solvent waste, high efficiency, often at room temperature. ijsrch.com | Solid-state synthesis of heterocyclic derivatives. |

Advanced Mechanistic Studies of Reactions Involving the Cyanoacetate Moiety

A deeper understanding of the reaction mechanisms involving the cyanoacetate moiety is crucial for optimizing existing synthetic methods and developing new transformations. The Knoevenagel condensation, a fundamental reaction of active methylene (B1212753) compounds like this compound, continues to be a subject of detailed mechanistic investigation.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base. Mechanistic studies have elucidated the role of the catalyst in activating the methylene group. For instance, in a base-catalyzed reaction, the base abstracts a proton from the active methylene group to form a carbanion intermediate, which then acts as a nucleophile. researchgate.netresearchgate.net The use of different catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane) in conjunction with a hydroxyl-containing ionic liquid, has been shown to significantly enhance the reaction rate by facilitating protonation of the carbonyl group through hydrogen bonding rsc.org.

A plausible mechanistic pathway for the Knoevenagel condensation is outlined below:

Proton Abstraction: A basic catalyst abstracts an acidic proton from the α-carbon of the ethyl cyanoacetate, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide is protonated to form a β-hydroxy intermediate.

Dehydration: The β-hydroxy intermediate undergoes dehydration to yield the final α,β-unsaturated product.

Further research into the kinetics and thermodynamics of these steps, particularly with computational modeling, will enable the fine-tuning of reaction conditions for improved yields and selectivity.

Investigation of Photophysical Properties for Optoelectronic Applications

Benzonitrile (B105546) derivatives are gaining significant attention for their potential applications in optoelectronics and photonics due to their unique electronic and optical properties. researchgate.net The cyanophenyl group in this compound suggests that this compound and its derivatives could exhibit interesting photophysical behaviors.

Potential Applications: Research into the photophysical properties of cyanophenyl-containing molecules has revealed their potential use in:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the benzonitrile moiety can be tuned to achieve efficient light emission.

Non-linear Optical Materials: Benzonitrile derivatives have shown promise for applications in all-optical switching. researchgate.net

Fluorescent Probes: The fluorescence of cyanophenylalanine derivatives can be sensitive to the local environment, making them useful as spectroscopic reporters in biological systems. rsc.org

The table below summarizes key photophysical properties of interest and their relevance to optoelectronic applications:

| Photophysical Property | Relevance to Optoelectronics |

| Absorption and Emission Spectra | Determines the wavelengths of light the material interacts with, crucial for applications like OLEDs and fluorescent sensors. researchgate.net |

| Quantum Yield | Measures the efficiency of fluorescence, a key parameter for the brightness of emitters and the sensitivity of probes. rsc.org |

| Fluorescence Lifetime | The duration of the excited state, which can influence the efficiency of energy transfer processes in optoelectronic devices. chemrxiv.org |

| Non-linear Optical Effects | The ability to alter the properties of light, enabling applications such as optical switching and frequency conversion. researchgate.net |

Future studies will likely focus on synthesizing derivatives of this compound with tailored photophysical properties by introducing various functional groups to the aromatic ring or modifying the ester moiety.

Rational Design of Derivatives for Targeted Synthetic Utility

The versatility of this compound as a scaffold allows for the rational design of a wide range of derivatives with specific functionalities for targeted applications. By strategically modifying the core structure, chemists can create novel building blocks for pharmaceuticals, agrochemicals, and materials science.

Design Strategies: The rational design of derivatives often involves:

Introducing Functional Groups: The addition of groups such as amines, halogens, or hydroxyls to the phenyl ring can impart new reactivity and properties. For example, the synthesis of multisubstituted 2-aminoquinoline N-oxides has been achieved through the reaction of anthranils with arylacetonitriles rsc.org.

Modifying the Ester Group: Altering the alcohol component of the ester can influence solubility and reactivity.

Transforming the Cyano Group: The nitrile can be converted into other functional groups like amines or carboxylic acids, opening up new synthetic pathways.

The following table presents some examples of rationally designed derivatives and their potential synthetic utility:

| Derivative Class | Potential Synthetic Utility |

| Amino-substituted arylacetonitriles | Precursors for heterocyclic compounds and pharmacologically active molecules. bldpharm.com |

| Halogenated arylacetonitriles | Intermediates for cross-coupling reactions to build more complex molecular architectures. |

| Hydrazinyl-substituted arylacetonitriles | Building blocks for the synthesis of pyrazole and other nitrogen-containing heterocycles. nih.gov |

| Benzyloxy-substituted arylacetonitriles | Protected intermediates for the synthesis of phenolic compounds. |

Computational methods are increasingly being used to guide the design of these derivatives, predicting their properties and reactivity before they are synthesized in the lab nih.gov.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing complexity of modern chemical synthesis and the need to rapidly discover new molecules with desired properties have driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. chimia.chchimia.ch this compound and its derivatives are well-suited for integration into these workflows.

Automated Synthesis: Automated synthesizers can perform multi-step reactions with precise control over reaction parameters, enabling the rapid production of libraries of related compounds. The reactivity of the methylene, cyano, and ester groups in this compound makes it an ideal starting material for combinatorial synthesis on these platforms.

High-Throughput Experimentation (HTE): HTE involves running a large number of reactions in parallel to quickly screen for optimal reaction conditions or to identify new reactions. sigmaaldrich.com This approach is invaluable for:

Reaction Optimization: Rapidly identifying the best catalysts, solvents, and temperatures for reactions involving this compound.

Discovery of New Reactions: Screening for novel transformations of the cyanoacetate moiety with a diverse set of reactants.

The integration of this compound into these automated platforms can significantly accelerate the discovery and development of new molecules and materials. The ability to perform nanomole-scale high-throughput chemistry allows for the exploration of a vast chemical space with minimal consumption of starting materials scienceintheclassroom.org.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(3-cyanophenyl)acetate?

- Methodology : Palladium-catalyzed α-arylation of zinc enolates is a key synthetic route. For example, tert-butyl derivatives of similar esters (e.g., tert-butyl 2-(3-cyanophenyl)acetate) are synthesized using Pd catalysts under optimized conditions (hexane/ethyl acetate solvent mixtures, yields up to 90%) . Reaction parameters include:

- Catalyst: Palladium-based systems (e.g., Pd(OAc)₂ with ligands like Xantphos).

- Substrate scope: Aryl halides or triflates with electron-withdrawing groups (e.g., cyano) enhance reactivity.

- Purification: Column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 to 85:15 ratios) .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–7.7 ppm for the 3-cyanophenyl group) and ester carbonyl carbons (δ ~170 ppm). For example, tert-butyl 2-(3-cyanophenyl)acetate shows distinct signals at δ 3.57 (s, CH₂) and δ 1.45 (s, tert-butyl) .

- Elemental Analysis : Confirms purity (e.g., C: 72.59%, H: 7.46%, N: 6.21% for related compounds) .

Q. What are the recommended storage conditions for this compound?

- Stability : Store at -20°C in airtight containers to prevent degradation. Stability is ≥2 years for similar esters (e.g., ethyl 2-phenylacetoacetate) under inert conditions .

Advanced Research Questions

Q. How do electronic effects of the 3-cyanophenyl group influence reactivity in ester derivatives?

- Mechanistic Insight : The electron-withdrawing cyano group activates the aryl ring for electrophilic substitution and stabilizes intermediates in cross-coupling reactions. Computational studies (e.g., QSPR/QSAR models) predict enhanced electrophilicity at the α-carbon, facilitating enolate formation .

- Experimental Validation : Kinetic studies using substituent-dependent reaction rates (e.g., Hammett plots) can quantify electronic effects .

Q. What strategies address regioselectivity challenges in synthesizing substituted phenylacetate esters?

- Optimization Approaches :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the α-position.

- Catalyst Tuning : Bulky ligands (e.g., BrettPhos) suppress undesired β-arylation .

- Substrate Preorganization : Introducing directing groups (e.g., benzyloxy) enhances regiocontrol, as seen in methyl 2-(benzyloxy)-2-(3-cyanophenyl)acetate synthesis .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Tools and Workflows :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。